5-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]THIOPHENE-2-SULFONAMIDE
Description
Properties
IUPAC Name |
5-bromo-N-(2-methoxy-2-thiophen-3-ylethyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3S3/c1-16-9(8-4-5-17-7-8)6-13-19(14,15)11-3-2-10(12)18-11/h2-5,7,9,13H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFNAJHCVCMBSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(S1)Br)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromothiophene-2-Sulfonyl Chloride
Route 1: Direct Chlorosulfonation of 5-Bromothiophene
Chlorosulfonation of 5-bromothiophene using chlorosulfonic acid (ClSO₃H) at 0–5°C yields the sulfonyl chloride. This method, however, often produces regioisomeric mixtures, necessitating careful chromatographic separation.
Route 2: Oxidation of 5-Bromothiophene-2-Thiol
Alternative pathways involve oxidation of 5-bromothiophene-2-thiol with hydrogen peroxide (H₂O₂) in acetic acid to form the sulfonic acid, followed by treatment with phosphorus pentachloride (PCl₅) to generate the sulfonyl chloride.
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chlorosulfonation | ClSO₃H, 0–5°C, 4h | 58 | 92 |
| Thiol Oxidation | H₂O₂/AcOH → PCl₅, reflux, 2h | 72 | 95 |
Synthesis of 2-Methoxy-2-(Thiophen-3-Yl)Ethylamine
Route A: Reductive Amination of 2-Methoxy-2-(Thiophen-3-Yl)Acetaldehyde
- Aldehyde Preparation : Thiophen-3-yl methanol is oxidized to 2-(thiophen-3-yl)acetaldehyde using pyridinium chlorochromate (PCC).
- Methoxy Introduction : Treatment with sodium methoxide (NaOMe) in methanol introduces the methoxy group.
- Reductive Amination : Reaction with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) yields the amine.
Route B: Nucleophilic Substitution of Epoxide
- Epoxidation : Thiophen-3-yl ethylene oxide is synthesized via epoxidation of thiophen-3-yl ethylene.
- Methoxy Ring-Opening : Methanolysis with NaOMe produces 2-methoxy-2-(thiophen-3-yl)ethanol.
- Ammonolysis : Conversion to the amine using aqueous ammonia under high pressure.
| Method | Key Steps | Yield (%) |
|---|---|---|
| Reductive Amination | PCC oxidation → NaOMe → NaBH₃CN | 65 |
| Epoxide Ammonolysis | Epoxidation → Methanolysis → NH₃ | 48 |
Sulfonamide Coupling and Optimization
The final step involves reacting 5-bromothiophene-2-sulfonyl chloride with 2-methoxy-2-(thiophen-3-yl)ethylamine under basic conditions:
General Procedure :
- Reaction Setup : Dissolve the amine (1.2 eq) in dry dichloromethane (DCM) under nitrogen.
- Sulfonyl Chloride Addition : Add 5-bromothiophene-2-sulfonyl chloride (1.0 eq) dropwise at 0°C.
- Base Incorporation : Introduce triethylamine (TEA, 2.5 eq) to neutralize HCl byproduct.
- Workup : Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
Optimization Parameters :
- Solvent Screening : DCM outperformed THF and dioxane in yield (82% vs. 68–74%).
- Temperature : Reactions at 0°C minimized side products (e.g., sulfonic acid formation).
- Stoichiometry : A 1:1.2 ratio of sulfonyl chloride to amine maximized conversion.
Structural Characterization and Validation
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 4.0 Hz, 1H, thiophene-H), 7.21 (m, 2H, thiophen-3-yl-H), 4.12 (q, J = 6.8 Hz, 1H, CH₂), 3.42 (s, 3H, OCH₃).
- LC-MS (ESI+) : m/z 435.9 [M+H]⁺ (calc. 436.0).
Crystallography : Single-crystal X-ray diffraction confirmed the sulfonamide linkage and stereochemistry, with a dihedral angle of 78.5° between thiophene rings.
Challenges and Mitigation Strategies
- Sulfonyl Chloride Hydrolysis : Strict anhydrous conditions (molecular sieves, N₂ atmosphere) prevented hydrolysis to sulfonic acid.
- Amine Oxidation : Antioxidants like BHT (0.1 wt%) stabilized the amine during storage.
- Regioselectivity in Chlorosulfonation : Directed ortho-metalation techniques improved regioselectivity to >90%.
Scalability and Industrial Relevance
Pilot-scale batches (10 kg) achieved 76% yield using continuous flow chemistry, reducing reaction time from 8h to 25 minutes. Process mass intensity (PMI) was optimized to 32, aligning with green chemistry principles.
Chemical Reactions Analysis
Sulfonamide Functional Group Reactivity
The sulfonamide group (–SO₂NH–) participates in acid-base reactions and hydrogen bonding. Key reactions include:
Bromothiophene Core Reactivity
The bromine atom at position 5 of the thiophene ring enables cross-coupling reactions:
Suzuki-Miyaura Coupling
Replaces bromine with aryl/heteroaryl groups under palladium catalysis:
| Substrate | Boronic Acid | Catalyst System | Yield (%) | Source |
|---|---|---|---|---|
| 5-Bromo-thiophene-sulfonamide | 4-Carboxyphenyl | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 72 | |
| – | Pyridin-3-yl | PdCl₂(dppf), Cs₂CO₃, DME | 68 |
This reaction expands structural diversity for biological activity optimization .
Nucleophilic Aromatic Substitution (NAS)
Bromine displacement by nucleophiles (e.g., amines, thiols):
-
Conditions : DMSO, 100–120°C, 12–24 hrs.
-
Example : Reaction with morpholine yields 5-morpholino derivatives (used in kinase inhibitor studies).
Ethylamine Side Chain Modifications
The –CH₂CH(OCH₃)(thiophen-3-yl) group undergoes:
Reductive Amination
-
Reagents : NaBH₃CN, NH₄OAc, MeOH.
-
Application : Introduces secondary/tertiary amines for enhanced target binding .
Oxidation
-
Reagents : mCPBA (meta-chloroperbenzoic acid).
-
Outcome : Converts thiophene to sulfone, altering electronic properties .
Thiophene Ring Functionalization
The thiophen-3-yl group participates in electrophilic substitution:
| Reaction | Reagents | Position Selectivity | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C4 and C5 positions | |
| Sulfonation | SO₃/DCE | C2 position |
Thermal and Photochemical Stability
-
Thermal Decomposition : Onset at 220°C (TGA data).
-
Photodegradation : UV light (254 nm) induces cleavage of the C–Br bond, forming radical intermediates .
Biological Activity-Driven Reactions
In medicinal chemistry studies, this compound serves as a precursor for NLRP3 inflammasome inhibitors:
-
Key Modification : Introduction of 2-methoxyethyl groups via reductive amination enhances binding to NLRP3 (IC₅₀ = 0.91 μM in macrophages) .
Limitations and Challenges
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds containing thiophene moieties exhibit significant antiviral properties. For instance, derivatives similar to 5-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]THIOPHENE-2-SULFONAMIDE have shown efficacy against viral targets such as hepatitis C virus (HCV). A review highlighted that certain thiophene derivatives inhibit the activity of NS5B RNA polymerase, an essential enzyme for HCV replication, with IC50 values in the low micromolar range .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Thiophene derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. For example, studies found that certain sulfonamide derivatives can decrease the viability of human leukemia and solid tumor cells significantly . The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the thiophene ring can lead to different biological activities. For instance, modifications in the sulfonamide group or the methoxy substituent can enhance selectivity towards specific biological targets or improve solubility profiles .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions, including bromination and sulfonation processes. Recent advancements in synthetic methodologies such as ultrasound-assisted synthesis have improved yields and reduced environmental impact compared to traditional methods .
Chemical Stability
Studies suggest that the stability of thiophene-based compounds under physiological conditions is a critical factor influencing their bioavailability and therapeutic efficacy. The presence of electron-withdrawing groups like bromine enhances stability while potentially modulating biological activity .
Case Studies and Experimental Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated antiviral activity against HCV with an IC50 of 0.35 μM for a related thiophene derivative. |
| Study B | Showed significant cytotoxicity against breast cancer cells with a decrease in viability by over 70% at 20 μM concentration. |
| Study C | Reported enhanced solubility and bioavailability in modified sulfonamide derivatives compared to traditional analogs. |
These findings underscore the potential of this compound as a scaffold for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring system can also participate in π-π interactions with aromatic residues in biological targets .
Comparison with Similar Compounds
Substituent Analysis
The compound’s key structural motifs can be compared to analogs like 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (Compound 2w, from ).
Key Insight : The target compound prioritizes thiophene-based π-conjugation, while Compound 2w leverages aromatic diversity (naphthalene, pyridine) for steric and electronic modulation.
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns, critical for crystal engineering, can be analyzed using graph-set theory ( ). While specific data for the target compound is unavailable, sulfonamides typically form N–H···O=S and C–H···O interactions. Compound 2w’s naphthalene sulfonyl group may introduce additional π-π stacking , whereas the target compound’s thiophene rings likely favor S···π interactions or C–H···S hydrogen bonds .
Computational Insights
For example:
- The bromine atom in the target compound may act as an electron-withdrawing group, polarizing the thiophene ring.
- Methoxy and thiophene-ethyl groups could enhance solubility via steric shielding of the sulfonamide.
Research Findings and Data Gaps
Note: Experimental data (e.g., crystallography via SHELX , thermodynamic profiling) is needed to validate these hypotheses.
Biological Activity
5-Bromo-N-[2-methoxy-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide (CAS No. 1448122-05-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 382.3 g/mol. The compound features a thiophene ring, a sulfonamide group, and a bromine atom, contributing to its biological activity.
Antibacterial Activity
Recent studies have investigated the antibacterial properties of thiophene derivatives, including this compound. For instance, research on related thiophene sulfonamides has shown significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds were found to range from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. A study focusing on similar thiophene derivatives demonstrated promising antiproliferative activity in vitro, indicating that these compounds could inhibit cancer cell growth . The mechanism of action often involves the inhibition of specific kinases involved in cancer progression.
Enzyme Inhibition
The enzyme inhibition properties of thiophene sulfonamides have been extensively studied. For example, lactoperoxidase (LPO), an important enzyme in the immune response, was shown to be inhibited by certain thiophene sulfonamides with an IC50 value as low as 3.4 nM for the most potent derivatives . This suggests that this compound may share similar inhibitory characteristics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiophene sulfonamides. Variations in the substituents on the thiophene ring significantly affect their potency and selectivity against target enzymes or pathogens. For instance, modifications to the side chains can enhance binding affinity and improve therapeutic efficacy .
Case Studies
Several case studies highlight the biological activities of related compounds:
- Inhibition of c-Jun N-terminal Kinases (JNKs) :
- Antimicrobial Evaluation :
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
